molecular formula C11H9IO3 B8213744 Methyl 4-iodo-3-(prop-2-yn-1-yloxy)benzoate

Methyl 4-iodo-3-(prop-2-yn-1-yloxy)benzoate

Cat. No.: B8213744
M. Wt: 316.09 g/mol
InChI Key: SHUMTVSOBQHLQK-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-(prop-2-yn-1-yloxy)benzoate is an organic compound with the molecular formula C11H9IO3. It is a derivative of benzoic acid, featuring an iodine atom and a prop-2-yn-1-yloxy group attached to the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-iodo-3-(prop-2-yn-1-yloxy)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with 4-iodo-3-hydroxybenzoic acid.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form Methyl 4-iodo-3-hydroxybenzoate.

    Alkylation: The hydroxyl group is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar steps but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.

    Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions such as Sonogashira coupling, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne and ester functionalities.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Sonogashira Coupling: Palladium catalysts, copper iodide, and amines in solvents like tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted benzoates.

    Coupling Products: Products include various aryl or vinyl derivatives.

    Oxidation and Reduction Products: Products include carboxylic acids, alcohols, or reduced alkyne derivatives.

Scientific Research Applications

Methyl 4-iodo-3-(prop-2-yn-1-yloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-iodo-3-(prop-2-yn-1-yloxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The prop-2-yn-1-yloxy group can facilitate interactions with proteins or nucleic acids, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 4-iodobenzoate: Lacks the prop-2-yn-1-yloxy group, making it less versatile in coupling reactions.

    Methyl 3-(prop-2-yn-1-yloxy)benzoate: Lacks the iodine atom, reducing its reactivity in substitution reactions.

    Methyl 4-bromo-3-(prop-2-yn-1-yloxy)benzoate: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and physical properties.

Uniqueness: Methyl 4-iodo-3-(prop-2-yn-1-yloxy)benzoate is unique due to the presence of both the iodine atom and the prop-2-yn-1-yloxy group, which confer distinct reactivity and versatility in synthetic applications. The iodine atom allows for a wide range of substitution reactions, while the prop-2-yn-1-yloxy group enables coupling reactions, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-iodo-3-prop-2-ynoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h1,4-5,7H,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUMTVSOBQHLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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